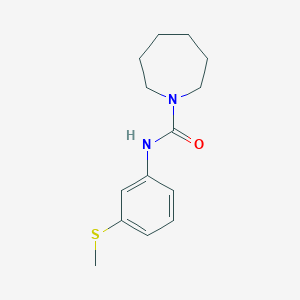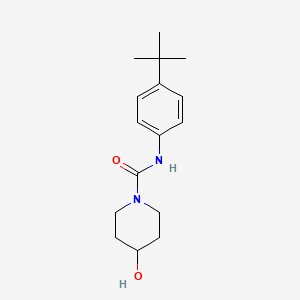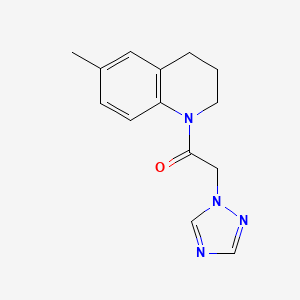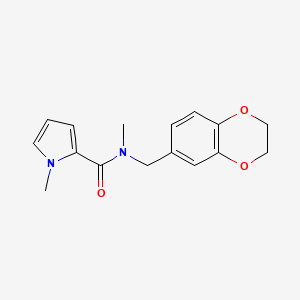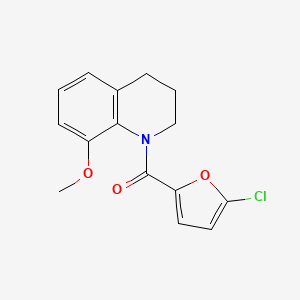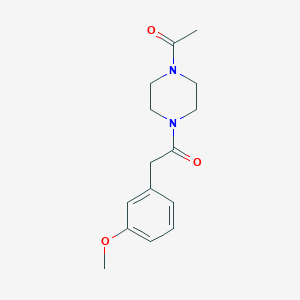
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide, also known as CPP-ACP, is a chemical compound that has been widely studied for its potential use in various scientific applications. CPP-ACP is a peptide that is derived from milk casein and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to work by binding to and stabilizing calcium and phosphate ions in the mouth. This helps to promote the remineralization of tooth enamel and reduce the risk of dental caries.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to be effective in promoting the remineralization of tooth enamel, reducing the risk of dental caries, and improving overall oral health. Additionally, it has been shown to have anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various inflammatory and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its ability to promote the remineralization of tooth enamel. This makes it a valuable tool for studying the effects of various compounds on tooth enamel and overall oral health. However, one limitation of using 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide. One area of research that is particularly promising is the development of new formulations of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide that can be used in a wider range of applications. Additionally, there is a need for further research to fully understand the mechanism of action of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide and its potential use in the treatment of various diseases. Overall, 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide involves the reaction of casein with cyclopropanecarbonyl chloride and 2-methylphenylamine. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of dentistry, where 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide has been shown to have a range of benefits for oral health. It has been demonstrated that 1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide can help to remineralize tooth enamel, reduce the risk of dental caries, and improve overall oral health.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-5-2-3-6-13(11)17-15(19)14-7-4-10-18(14)16(20)12-8-9-12/h2-3,5-6,12,14H,4,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBRAVCPBIXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


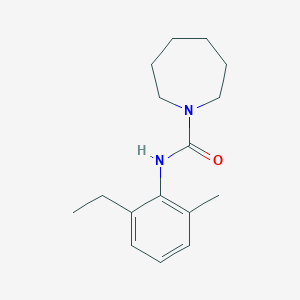
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
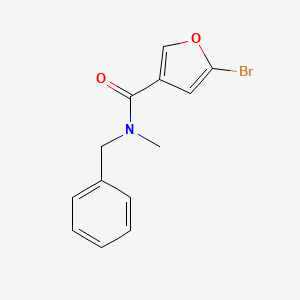
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

